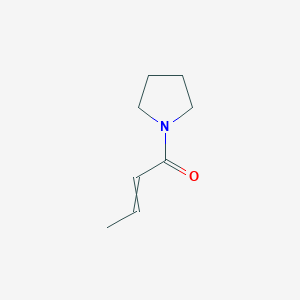

1-(1-Oxo-2-butenyl)pyrrolidine

Description

Significance of the Pyrrolidine (B122466) Core in Organic Chemistry

The pyrrolidine ring is a five-membered, nitrogen-containing heterocyclic saturated ring that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. acs.org This framework is a cornerstone in synthetic organic chemistry, often serving as a versatile building block and a chiral auxiliary in asymmetric synthesis. diva-portal.org The prevalence of the pyrrolidine skeleton in biologically active compounds underscores its importance in medicinal chemistry. acs.org For instance, the 3-acylpyrrole motif, a related structure, is present in several drug molecules. acs.org The development of synthetic routes to create highly functionalized pyrrolidines is an active area of research, aiming for methods that are simple, rapid, and cost-effective. diva-portal.org

Structural Classification and Nomenclature of N-Acylpyrrolidines

N-acylpyrrolidines are classified as amides. Specifically, they are tertiary amides where the nitrogen atom of the pyrrolidine ring is bonded to the carbonyl carbon of an acyl group. The nomenclature reflects this structure. For 1-(1-Oxo-2-butenyl)pyrrolidine , the name indicates that a "1-oxo-2-butenyl" group is attached to the nitrogen atom (position 1) of the pyrrolidine ring. nih.gov The butenyl group specifies a four-carbon chain with a double bond, and the "oxo" designation points to the carbonyl group (C=O).

The compound has a molecular formula of C8H13NO and a molecular weight of approximately 139.195 g/mol . nist.govchemsrc.com Depending on the geometry of the double bond in the butenyl chain, it can exist as different stereoisomers, such as the (E)-isomer. nist.govchemical-manufactures.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H13NO | nist.govchemsrc.com |

| Molecular Weight | 139.195 g/mol | chemsrc.com |

| Boiling Point | 271.4°C at 760 mmHg | chemsrc.com |

| Density | 1.011 g/cm³ | chemsrc.com |

| CAS Registry Number | 51944-65-1 | chemsrc.comchemicalbook.com |

Overview of the Butenoyl Moiety as an α,β-Unsaturated System

The butenoyl group, in this case, a 2-butenoyl (or crotonoyl) group, is an α,β-unsaturated carbonyl system. This structural feature consists of a carbon-carbon double bond conjugated with a carbon-oxygen double bond. This conjugation results in a delocalized π-electron system across the O=C–C=C atoms.

The electronic nature of this system is characterized by two electrophilic sites: the carbonyl carbon and the β-carbon (the carbon atom at the 4-position of the butenoyl chain). This dual reactivity allows the moiety to participate in both 1,2-additions (at the carbonyl group) and 1,4-conjugate additions, also known as Michael additions. acs.org The stereochemistry of the enolate formed can influence the stereostructure of the resulting Michael adduct. acs.org The reactivity of such systems is fundamental to many synthetic transformations in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-pyrrolidin-1-ylbut-2-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3 |

InChI Key |

MMSZAOIJVLACFN-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)N1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Oxo 2 Butenyl Pyrrolidine and Analogues

Direct N-Acylation Approaches

Direct N-acylation involves the formation of an amide bond between the secondary amine of the pyrrolidine (B122466) ring and a suitable carboxylic acid derivative. This is a direct and often high-yielding approach to the target compound and its analogues.

The reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction, is a common and efficient method for amide synthesis. fishersci.it In this approach, pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride, such as butanoyl chloride or, more specifically, crotonyl chloride, to yield 1-(1-Oxo-2-butenyl)pyrrolidine. khanacademy.org

The reaction is typically carried out in an aprotic solvent in the presence of a base, like a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrochloric acid by-product and drive the reaction to completion. fishersci.it The high reactivity of acyl chlorides allows the reaction to proceed rapidly, often at room temperature. fishersci.it

Table 1: Examples of Pyrrolidine Amidation with Acyl Chlorides

| Acyl Chloride | Amine | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|

| Butanoyl chloride | Dimethylamine | - | - | N,N-Dimethylbutanamide | khanacademy.org |

| Acyl chlorides (general) | Primary/Secondary Amines | Tertiary Amine/Pyridine | Aprotic Solvents | N-Acyl Amine | fishersci.it |

| α-Oxo acid chlorides | Carbamoylsilanes | - | Toluene | Vicinal tricarbonyl amides | organic-chemistry.org |

This table presents generalized examples and related reactions to illustrate the scope of the acylation method.

The direct amidation of esters with amines is another route to amide bond formation. This method is generally considered more atom-economical than using acyl chlorides but is often more challenging due to the lower reactivity of esters. nih.govmdpi.com The reaction, known as aminolysis, typically requires more forcing conditions, such as elevated temperatures or the use of catalysts or promoters. mdpi.com

Recent advancements have focused on developing catalytic systems to facilitate this transformation under milder conditions. For example, nickel-catalyzed reductive coupling of unactivated esters with nitroarenes has been shown to be an effective method for direct amidation. nih.gov Base-promoted amidations, while effective, can be limited by the sensitivity of substrates to strong bases. nih.govnih.gov For the synthesis of this compound, this would involve reacting pyrrolidine with an ester of crotonic acid, such as ethyl crotonate.

Table 2: Methodologies for Direct Amidation of Esters

| Ester Substrate | Amine/Nitrogen Source | Catalyst/Promoter | Key Features | Ref |

|---|---|---|---|---|

| Unactivated Esters | Nitroarenes | Nickel Catalyst | Broad substrate scope, high functional group tolerance. | nih.gov |

| Ethyl/Methyl Esters | Primary/Secondary Amines | Base (e.g., t-BuOK) | Base-promoted, outcome depends on specific ester/amine partners. | nih.gov |

| Ethyl Esters | Primary/Secondary Amines | Manganese-pincer-complex | Catalytic aminolysis, requires heating. | mdpi.com |

Pyrrolidine Ring Construction with Integrated Acylation

In contrast to direct acylation, these methods build the five-membered heterocyclic ring from acyclic precursors in a manner that incorporates the N-acyl group during the synthetic sequence. These strategies are particularly useful for creating complex and highly substituted pyrrolidine structures.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach offers high synthetic efficiency by forming multiple bonds in a single operation. A platinum/Brønsted acid binary catalytic system has been used to synthesize pyrrolidine derivatives from N-Boc-protected alkynamine derivatives and alkenes or alkynes. nih.gov The process is believed to start with a platinum-catalyzed cycloisomerization of the alkynamine, followed by a triflic acid-promoted nucleophilic addition, ultimately leading to the formation of the pyrrolidine ring. nih.gov While this specific example uses a Boc protecting group, similar cascade logic can be envisioned for the formation of N-acylated pyrrolidines.

A powerful strategy for synthesizing functionalized pyrrolidines involves the reductive functionalization of tertiary amides. nih.govnih.gov An iridium-catalyzed approach uses a hydrosilane reductant, such as tetramethyldisiloxane (TMDS), to generate an azomethine ylide from an amide precursor. nih.govacs.org This reactive intermediate can then undergo a [3+2] dipolar cycloaddition reaction with an electron-deficient alkene (a dipolarophile). nih.govacs.org This method allows for the efficient and diastereoselective construction of structurally complex pyrrolidine architectures from stable and widely available amide starting materials. nih.gov This strategy provides a pathway to highly substituted pyrrolidine rings, which could then be N-acylated if the desired acyl group is not already present on the starting amide. nih.govfrontiersin.org

Table 3: Iridium-Catalyzed Reductive [3+2] Cycloaddition for Pyrrolidine Synthesis

| Amide Precursor | Dipolarophile | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| N-benzyl-N-(2-oxo-2-phenylethyl)benzamide | N-phenylmaleimide | [IrCl(CO)(PPh₃)₂] / TMDS | Highly substituted pyrrolidine | nih.gov |

| Aryl and Heteroaryl Amides | Electron-deficient alkenes | Vaska's complex / TMDS | Functionalized pyrrolidines | acs.org |

Copper-catalyzed reactions have emerged as a valuable tool for constructing N-heterocycles. A notable method involves the carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters with amines under a carbon monoxide (CO) atmosphere. rsc.orgrsc.org This process efficiently constructs β-homoproline amide derivatives, which are N-acylated pyrrolidines. rsc.org The reaction proceeds via the formation of carbon-centered radicals that undergo cyclization, carbonylation, and subsequent reaction with an amine to yield the final product. rsc.org This methodology demonstrates excellent functional group tolerance and provides moderate to excellent yields for a range of substrates, including primary, secondary, and heterocyclic amines. rsc.orgrsc.org

Table 4: Copper-Catalyzed Carbonylative Cyclization

| Substrate | Amine | Catalyst | Atmosphere | Product Type | Ref |

|---|---|---|---|---|---|

| γ,δ-Unsaturated aromatic oxime ester | Pyrrolidine | Copper | CO | β-Homoproline amide | rsc.org |

Intramolecular Cyclization of Dihaloalkanes

The formation of the pyrrolidine ring through the intramolecular cyclization of dihaloalkanes represents a robust synthetic strategy. One effective modern approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane. researchgate.netresearchgate.net This method can be successfully implemented in a flow microreactor, which offers efficient reduction of the substrate imine at the cathode due to the large specific surface area of the reactor. researchgate.net This technique has proven effective for producing pyrrolidine derivatives on a preparative scale through continuous electrolysis. researchgate.net

In a typical procedure, an imine, such as benzylideneaniline, is reacted with a dihaloalkane like 1-bromo-3-chloropropane (B140262) in the presence of a reducing agent. researchgate.netresearchgate.net The electrochemical variant provides a green and efficient alternative to conventional methods that often require harsh reagents or transition metal catalysts. researchgate.net

Table 1: Electroreductive Cyclization for Pyrrolidine Synthesis researchgate.netresearchgate.net

| Imine Substrate | Dihaloalkane | Product | Yield (%) |

| Benzylideneaniline | 1,4-Dibromobutane | 1,2-Diphenylpyrrolidine | Good |

| Benzylideneaniline | 1-Bromo-3-chloropropane | 1,2-Diphenylpyrrolidine | 57 |

Intramolecular Cyclization of Diallyl Compounds

Information regarding the iron-catalyzed intramolecular cyclization of diallyl compounds for the synthesis of pyrrolidine derivatives was not available in the referenced search results. This specific methodology remains an area for further investigation.

Electrochemical Synthesis via N-Centered Radicals

Electrochemical methods provide a powerful tool for generating reactive intermediates like N-centered radicals under mild conditions, enabling the synthesis of various nitrogen heterocycles. rsc.orgnih.gov This approach avoids the need for chemical oxidants by utilizing simultaneous anodic oxidation and cathodic reduction, often leading to hydrogen gas as the only byproduct.

The process typically involves the generation of N-centered radicals from suitable N-H precursors through either direct electrolysis or indirect electrolysis using a redox catalyst. These electrophilic radical intermediates can then undergo intramolecular cyclization with unsaturated moieties like alkenes and alkynes to construct the pyrrolidine ring. nih.gov For instance, the cyclization of 4-amino-1-butanol-derived sulfonamides can produce pyrrolidines in good yields. nih.gov

A notable application of this strategy is the stereoselective synthesis of chlorotrifluoromethylated pyrrolidines via an anodically coupled electrolysis process. This reaction combines the generation of CF₃ and Cl radicals from stable, commercially available sources (CF₃SO₂Na and MgCl₂) with an earth-abundant manganese catalyst to control the subsequent ene-yne cyclization.

Ring Contraction Reactions of Pyridines

Ring contraction of abundant and inexpensive pyridine feedstocks offers a highly attractive and efficient route to valuable pyrrolidine skeletons. osaka-u.ac.jpsemanticscholar.orgnih.gov A significant advancement in this area is a photo-promoted ring contraction of pyridines with silylborane. osaka-u.ac.jpresearchgate.net This reaction proceeds without the need for pre-activation of the pyridine ring, such as N-alkylation or N-oxidation, which is often required in other methods. researchgate.net

The reaction affords pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov These products are versatile synthetic building blocks that can be further derivatized to access a wide range of functionalized pyrrolidines. osaka-u.ac.jpresearchgate.net The reaction mechanism is understood to proceed through key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are linked by a photochemical or thermal silyl (B83357) migration. semanticscholar.orgnih.gov This methodology exhibits a broad substrate scope and high functional group compatibility. osaka-u.ac.jpresearchgate.net

Table 2: Photo-promoted Ring Contraction of Pyridines researchgate.net

| Pyridine Substrate | Product Skeleton | Key Reagent | Yield (%) |

| Pyridine | 2-Azabicyclo[3.1.0]hex-3-ene | Silylborane | 90 |

| 4-Phenylpyridine | 2-Azabicyclo[3.1.0]hex-3-ene | Silylborane | 85 |

| 3,5-Dimethylpyridine | 2-Azabicyclo[3.1.0]hex-3-ene | Silylborane | 88 |

Palladium-Catalyzed C-N Bond-Forming Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. These methods are widely used to prepare N-aryl pyrrolidines and related analogues. The Buchwald-Hartwig amination, for instance, facilitates the coupling of amines with aryl halides. nih.gov

A powerful extension of this chemistry is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with aryl or vinyl bromides. This reaction constructs the pyrrolidine ring with high diastereoselectivity. The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for achieving high yields and selectivities. Common catalyst systems include Pd₂(dba)₃ or Pd(OAc)₂ in combination with bidentate phosphine ligands like Xantphos.

This methodology can be performed in a tandem fashion, where a primary γ-amino alkene, an aryl bromide, and a vinyl bromide are coupled in a one-pot process to assemble complex pyrrolidine structures from simple precursors.

Lewis Acid-Mediated Reductive Hydroamination Cascades

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a direct and atom-economical method for synthesizing pyrrolidines. nih.gov This transformation can be effectively promoted by Lewis acids or Brønsted acids. acs.orgberkeley.edu

One sophisticated approach involves a one-pot cascade reaction combining an asymmetric bifunctional organocatalytic nitro-Mannich reaction with a gold-catalyzed allene (B1206475) hydroamination. This sequence yields highly enantioselective trisubstituted pyrrolidine derivatives. Another strategy employs chiral silane (B1218182) Lewis acids to catalyze enantioselective Mannich reactions, producing bishomoallylic hydrazides that can be cyclized to pyrrolidines via a subsequent thermal hydroamination step. figshare.com

Furthermore, the intramolecular hydroamination of unactivated alkenyl sulfonamides can be catalyzed by Lewis acids such as bismuth(III) triflate, affording N-protected 2-methyl pyrrolidines in excellent yields. researchgate.net A tandem hydrozirconation followed by a stereoselective Lewis acid-mediated cyclization of N-allyl oxazolidines also provides an effective route to diastereoselective pyrrolidine synthesis. nih.gov

Table 3: Lewis and Brønsted Acid-Catalyzed Intramolecular Hydroamination acs.orgresearchgate.net

| Substrate | Catalyst | Product | Yield (%) |

| N-Tosyl-4-penten-1-amine | Triflic Acid (20 mol%) | 1-Tosyl-2-methylpyrrolidine | 98 |

| N-Tosyl-4-penten-1-amine | Sulfuric Acid (20 mol%) | 1-Tosyl-2-methylpyrrolidine | 99 |

| N-Tosyl-4-penten-1-amine | Bismuth(III) triflate | 1-Tosyl-2-methylpyrrolidine | 95 |

Co₂(CO)₈-Catalyzed Chemodivergent Syntheses

Dicobalt octacarbonyl, Co₂(CO)₈, is a versatile catalyst in organic synthesis, particularly for reactions involving carbon monoxide. wikipedia.org It is famously used to catalyze the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones. wikipedia.org When applied intramolecularly to substrates containing both an alkene and an alkyne tethered by a nitrogen atom, this reaction provides a powerful method for constructing nitrogen-containing bicyclic systems, including those with a pyrrolidine core.

Beyond its use as a catalyst, Co₂(CO)₈ can also serve as a convenient solid source of carbon monoxide for palladium-catalyzed carbonylation reactions, avoiding the need to handle gaseous CO. nih.gov Additionally, other cobalt complexes have been developed for pyrrolidine synthesis. For example, a Co(dppe)I₂ catalyst, in conjunction with zinc as a reductant, facilitates the regioselective reductive coupling of various nitriles and acrylamides to produce 5-methylenepyrrolidinone derivatives. organic-chemistry.org The proposed mechanism for this transformation involves the formation of a cobaltaazacyclopentene intermediate. organic-chemistry.org

Asymmetric Synthesis and Stereocontrol in Pyrrolidine Derivatives

The biological activity of pyrrolidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance.

Diastereoselective allylation reactions provide a powerful tool for introducing stereocenters into pyrrolidine rings. The allylation of acyliminium ions derived from substituted pyrrolidinones has been investigated, demonstrating that the stereochemical outcome is influenced by the nature of the allylating agent and the structure of the acyliminium ion. researchgate.net For example, the use of allyltrimethylsilane (B147118) or an allylcopper reagent can lead to the formation of allylated adducts with high stereoselectivity. researchgate.net This method allows for the synthesis of densely substituted pyrrolidines with defined relative stereochemistry.

Chiral pyrrolidines themselves are highly effective organocatalysts for a wide range of asymmetric transformations. nih.govmdpi.com The pyrrolidine scaffold, often derived from proline, can activate substrates through the formation of enamine or iminium ion intermediates, enabling highly enantioselective bond formations. beilstein-journals.org Diarylprolinol silyl ethers, for example, are a class of privileged pyrrolidine-based organocatalysts used for the asymmetric functionalization of aldehydes and ketones. nih.gov These catalysts have been successfully employed in various reactions, including Michael additions and aldol (B89426) reactions, to produce chiral products in high enantiomeric excess. beilstein-journals.orgnih.gov

The versatility of pyrrolidine-based organocatalysts is further demonstrated by their application in domino reactions, where multiple bonds are formed in a single, stereocontrolled sequence. For instance, chiral pyrrolidine catalysts have been used in oxa-Michael–aldol sequences to synthesize tetrahydroxanthones with good yields and high enantioselectivities. beilstein-journals.org

| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) |

| Diarylprolinol Silyl Ether | Michael Addition | Aldehydes, Nitroalkenes | High |

| Chiral Pyrrolidine | Oxa-Michael-Aldol | Salicylaldehydes, α,β-Unsaturated Ketones | 85-91% |

Asymmetric Mannich-type reactions are a fundamental method for the stereoselective synthesis of β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing heterocycles, including pyrrolidines. A notable advancement in this area is the asymmetric halo-Mannich-type reaction, which utilizes cyclopropyl (B3062369) carbonyl-derived enolates and sulfonyl-protected imines. nih.gov The use of chiral oxazolidinone auxiliaries has proven effective in controlling the stereochemistry of the products. nih.gov The resulting iodo-Mannich products can be readily cyclized in the presence of a base like triethylamine (B128534) to afford the corresponding protected pyrrolidines. nih.gov

Furthermore, cascade reactions combining an asymmetric organocatalytic nitro-Mannich reaction with a gold-catalyzed allene hydroamination have been developed for the highly enantioselective preparation of trisubstituted pyrrolidine derivatives. acs.org This one-pot cascade approach yields products in good yields with excellent diastereo- and enantioselectivities. acs.org

The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is a powerful tool for the synthesis of heterocyclic compounds. Enantioselective hetero-Diels-Alder reactions catalyzed by chiral copper complexes have been developed for the synthesis of spiropyrrolidones. figshare.comnih.govacs.org This method allows for the creation of a tetra-substituted carbon stereocenter in good yields and with excellent enantioselectivities. figshare.comnih.govacs.org The reaction provides a direct route to complex chiral pyrrolidine-containing scaffolds.

The choice of solvent and catalyst system can have a profound impact on the enantioselectivity of a reaction. Deep Eutectic Solvents (DESs) have emerged as environmentally friendly alternatives to conventional organic solvents and can also influence the stereochemical outcome of a reaction. researchgate.netmdpi.com DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components. nih.gov Their unique properties can enhance reaction rates and selectivities.

For instance, the synthesis of novel trispiropyrrolidine/thiapyrrolizidines via a 1,3-dipolar cycloaddition reaction has been successfully carried out using a deep eutectic solvent, which acts as both the catalyst and the reaction medium. researchgate.net The use of DESs in this context not only offers a greener synthetic route but also facilitates the generation of a new five-membered pyrrolidine ring with three contiguous stereocenters in a single step. researchgate.net The development of chiral deep eutectic solvents derived from (ammoniummethyl)pyrrolidine further highlights the potential of these systems to induce enantioselectivity in asymmetric synthesis. researchgate.netrsc.org

Reactivity and Chemical Transformations

Reactions of the α,β-Unsaturated Amide Moiety

The α,β-unsaturated amide portion of the molecule is a hub of reactivity, participating in various addition reactions.

The carbon-carbon double bond in 1-(1-oxo-2-butenyl)pyrrolidine can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. wikipedia.orgnih.govresearchgate.netwikipedia.org These reactions are valuable for constructing complex molecular architectures with high regio- and stereoselectivity. wikipedia.org

One of the most common classes of 1,3-dipoles used in these reactions are azomethine ylides. wikipedia.orgnih.govresearchgate.net These nitrogen-based dipoles react with the electron-deficient alkene of the α,β-unsaturated amide to form substituted pyrrolidine (B122466) rings. wikipedia.org The reaction is a concerted, six-electron process that generally proceeds in a suprafacial manner with respect to both the dipole and the dipolarophile. wikipedia.org While often concerted, the reaction can also proceed through zwitterionic or diradical intermediates depending on the specific reactants. wikipedia.org

Nitrones are another class of 1,3-dipoles that can react with α,β-unsaturated amides. However, these amides are often considered to be unreactive dipolarophiles in this context. Their reactivity can be enhanced through the use of a 7-azaindoline auxiliary in the presence of an In(OTf)₃/bishydroxamic acid catalytic system. This activation strategy allows for an exo-selective 1,3-dipolar cycloaddition to yield highly substituted isoxazolidines. The reaction demonstrates broad substrate scope, and the auxiliary can be cleanly removed from the product.

The general scheme for the 1,3-dipolar cycloaddition of an azomethine ylide to this compound is depicted below:

Table 1: Representative Dipolarophiles and Expected Products in 1,3-Dipolar Cycloadditions

| 1,3-Dipole | Dipolarophile | Expected Product |

| Azomethine Ylide | This compound | Substituted Pyrrolidine |

| Nitrone | This compound | Substituted Isoxazolidine |

The polarized nature of the α,β-unsaturated amide system in this compound makes the β-carbon an electrophilic center, susceptible to conjugate or Michael addition by a variety of nucleophiles. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Thiols are effective nucleophiles in Michael additions to α,β-unsaturated systems. The addition of a thiol to the β-carbon of this compound would result in the formation of a β-thioether derivative. Studies on the related compound α-acetoxy-N-nitrosopyrrolidine, which generates crotonaldehyde (a similar α,β-unsaturated carbonyl system), have shown that thiols like glutathione can efficiently block the Michael addition pathway by conjugating with the aldehyde. nih.gov This suggests a high reactivity of the double bond towards thiol nucleophiles. 5-Methylene pyrrolones, which also contain an α,β-unsaturated system, undergo rapid and clean Michael addition with thiols. nih.gov

Organocuprates, also known as Gilman reagents, are particularly effective for 1,4-conjugate addition to α,β-unsaturated ketones and their derivatives, showing a strong preference over 1,2-addition to the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com The reaction of an organocuprate with this compound would be expected to deliver an alkyl or aryl group to the β-position, forming a new carbon-carbon bond.

Table 2: Representative Nucleophiles and Expected Products in Michael Additions

| Nucleophile | Reagent Example | Expected Product |

| Thiol | Glutathione | 1-(3-(Glutathionyl)-1-oxobutyl)pyrrolidine |

| Organocuprate | Lithium dimethylcuprate | 1-(3-Methyl-1-oxobutyl)pyrrolidine |

| Amine | Benzylamine | 1-(3-(Benzylamino)-1-oxobutyl)pyrrolidine |

[3+2] cycloaddition is a broader classification of reactions that includes 1,3-dipolar cycloadditions. nih.gov In the context of this compound, this predominantly involves the reaction of the C=C double bond with a three-atom component (the 1,3-dipole) to form a five-membered ring. nih.gov

The reaction of azomethine ylides with olefinic dipolarophiles is a well-established method for the synthesis of pyrrolidine rings and their spiro-derivatives. researchgate.net These reactions are known for their high regio- and stereoselectivity, which allows for the creation of up to four new contiguous stereocenters. wikipedia.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst or by substrate-controlled diastereoselectivity, where existing stereocenters in the reactants influence the stereochemistry of the product. wikipedia.org

Nitrones also participate in [3+2] cycloadditions with alkenes to yield isoxazolidines. mdpi.comrsc.org The regioselectivity of these reactions is dependent on the electronic nature of both the nitrone and the dipolarophile. In the case of α,β-unsaturated amides like this compound, the electron-withdrawing amide group influences the regiochemical outcome of the cycloaddition. The diastereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents on the nitrone and the dipolarophile. researchgate.netnih.gov

The vinyl group in unsaturated N-acylpyrrolidines, such as this compound, can potentially undergo polymerization. While specific studies on the polymerization of N-crotonylpyrrolidine are not widely reported, the behavior of the structurally related monomer, N-vinylpyrrolidone (NVP), provides valuable insights. NVP is known to undergo radical polymerization to produce poly(N-vinylpyrrolidone) (PVP), a water-soluble and biocompatible polymer. nih.govnih.govresearchgate.net The polymerization of NVP can be initiated by radical initiators, and its kinetics are influenced by the solvent polarity. researchgate.net It is plausible that this compound could undergo similar radical polymerization to form a polymer with a poly(N-acylpyrrolidine) backbone.

Post-polymerization modification is a powerful strategy to introduce diverse functionalities into a pre-formed polymer. nih.gov If a polymer of this compound were synthesized, the pyrrolidine rings and the amide groups along the polymer chain would offer sites for subsequent chemical modifications. For instance, the amide bond could potentially be hydrolyzed, or the pyrrolidine ring could be functionalized. More commonly, polymers are synthesized with reactive handles that can be modified post-polymerization. For example, polyacrylamides can be synthesized with pendant groups that are amenable to reactions like thiol-ene additions. nih.gov

Table 3: Comparison of N-Vinylpyrrolidone and this compound for Polymerization

| Monomer | Polymerization Method (Analogous) | Potential Polymer Properties |

| N-Vinylpyrrolidone | Radical Polymerization | Water-soluble, biocompatible |

| This compound | Radical Polymerization (Hypothetical) | Potentially functionalizable backbone |

Transformations Involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in this compound retains its nucleophilic character, allowing it to participate in reactions that form new bonds at the nitrogen center.

The lone pair of electrons on the pyrrolidine nitrogen can attack electrophiles, such as alkyl halides, leading to the formation of a quaternary ammonium salt. This process is known as quaternization. The reaction of this compound with an alkyl halide, for example, methyl iodide, would be expected to yield the corresponding N-alkyl-N-(1-oxo-2-butenyl)pyrrolidinium salt.

The synthesis of N-alkyl-N-methylpyrrolidinium salts has been reported, where they have been used as templates for the synthesis of mesoporous silica films. rsc.org This demonstrates the accessibility of the pyrrolidinium cation through quaternization. The quaternization of amines is a well-established reaction, and factors such as the steric hindrance of the amine and the alkylating agent, as well as the solvent, can influence the reaction rate and yield.

Table 4: Representative Quaternization Reaction

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | N-Methyl-N-(1-oxo-2-butenyl)pyrrolidinium Iodide |

Reductive Transformations of the Amide Bond

While specific studies on the reductive transformation of the amide bond in this compound are not extensively documented, the general reactivity of α,β-unsaturated amides suggests that this transformation can be achieved through various synthetic methodologies. The reduction of the amide bond in such systems can, in principle, lead to the corresponding amine, with or without concurrent reduction of the carbon-carbon double bond, depending on the chosen reagents and reaction conditions.

Intramolecular Cyclization and Annulation Reactions

The structure of this compound and its derivatives is conducive to a range of intramolecular cyclization and annulation reactions, leading to the formation of complex heterocyclic systems.

Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a powerful hypervalent iodine reagent capable of initiating oxidative cyclization in unsaturated amides. While direct examples involving this compound are scarce, the reactivity of analogous N-alkenyl amides has been explored. In these reactions, PIFA can activate the double bond or the amide nitrogen, leading to the formation of a new heterocyclic ring.

For unsaturated amides, PIFA is known to initially oxidize the nitrogen atom to a nitrenium intermediate. This highly reactive species can then be trapped intramolecularly by the alkene, resulting in the formation of hydroxylated lactams, azaspirocycles, or other tricyclic nitrogen-containing heterocycles. nih.gov The specific outcome of the reaction is often dependent on the substrate structure and the reaction conditions.

A regioselective method for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones has been developed based on a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. nih.gov This highlights the potential for similar PIFA-mediated cyclizations in related systems to generate complex, fused heterocyclic structures.

Table 1: Examples of PIFA-Mediated Oxidative Cyclization of Unsaturated Amides Note: The following table presents data for analogous compounds to illustrate the general principles of PIFA-initiated oxidative cyclization, as specific data for this compound is not available.

| Starting Material | Reagent | Product Type | Reference |

| 2-(3-butenyl)quinazolin-4(3Н)-ones | PIFA | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones | nih.gov |

| 1-Aroyl-N-arylcyclopropane-1-carboxamides | PIFA | Spirocyclopropane quinolinediones | rsc.org |

The synthesis of fused heterocyclic systems, such as pyrroloquinazolinones, can be achieved through intramolecular cyclization reactions of appropriately substituted N-acylpyrrolidine derivatives. As mentioned in the previous section, PIFA-initiated oxidative cyclization of 2-(but-3-en-1-yl)quinazolin-4(3H)-ones provides an efficient route to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. nih.gov This reaction proceeds with high regioselectivity when 2.5 equivalents of PIFA are used in a 2,2,2-trifluoroethanol solution. nih.gov

These synthesized compounds are close structural analogs of naturally occurring vasicinone alkaloids and can serve as building blocks for creating libraries of compounds with potential biological activity. nih.gov The general strategy involves the construction of a substrate that contains both the pyrrolidine moiety and a reactive group that can undergo intramolecular cyclization to form the fused ring system.

The α,β-unsaturated carbonyl system in this compound makes it a potential Michael acceptor. In an intramolecular context, if a nucleophilic nitrogen atom is present elsewhere in a molecule derived from this compound, an intramolecular aza-Michael addition can occur. This type of reaction is a powerful tool for the stereoselective synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles.

The intramolecular aza-Michael addition involves the attack of an amine on the β-carbon of the α,β-unsaturated system, leading to the formation of a new ring. These reactions can be catalyzed by acids or bases and often proceed with high diastereoselectivity. The stereochemical outcome can be influenced by the substrate, catalyst, and reaction conditions.

While specific examples of intramolecular aza-Michael reactions starting from this compound are not detailed in the literature, the general principle is well-established for a wide range of substrates, leading to the formation of five- and six-membered rings.

Table 2: Examples of Intramolecular Aza-Michael Reactions for Pyrrolidine Synthesis Note: The following table provides examples of intramolecular aza-Michael reactions leading to pyrrolidine derivatives from analogous substrates, as specific data for this compound is not available.

| Substrate Type | Catalyst/Conditions | Product | Reference |

| Aminofluorovinylsulfone | Diastereoselective cyclization | anti-N-benzylpyrrolidine sulfone | Not explicitly stated in provided text |

| Sulfinyl amines with a bis-enone moiety | Not specified | Quinolizidine skeleton | Not explicitly stated in provided text |

Mechanistic Investigations

Elucidation of Reaction Pathways for Synthesis

The formation of the pyrrolidine (B122466) skeleton can be achieved through various strategic cyclizations. The elucidation of these reaction pathways, from proposed intermediates to transition states, allows for the optimization of reaction conditions and the rational design of new synthetic routes.

Spiro-pyrrolidines, characterized by a spirocyclic junction involving the pyrrolidine ring, are often synthesized via multi-component reactions and cycloadditions. The mechanisms for these formations are intricate, frequently involving sequential bond-forming events.

One prominent method is the 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene dipolarophile. This reaction can be highly regioselective and diastereoselective. For instance, the three-component reaction between 3-alkylidene-2-oxindoles, aldehydes, and pyrrolidine, promoted by acetic acid, generates complex spiro heterocyclic compounds. The proposed mechanism involves the initial formation of an azomethine ylide intermediate from the reaction of pyrrolidine with the aldehyde. This ylide then undergoes a [3+2] cycloaddition with the exocyclic double bond of the oxindole (B195798) to furnish the spiro-pyrrolidine framework. nih.gov

Another approach involves the Ugi four-component reaction followed by a spirocyclization. In one example, the reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, an amine, and an isocyanide produces a Ugi-adduct. nih.gov Under basic conditions, this adduct undergoes two sequential cyclizations. The first is an intramolecular nucleophilic substitution to form a γ-lactam ring. The second is a subsequent cyclization that forms the spiro-pyrrolidine structure. nih.gov

| Reaction Type | Key Intermediates | Mechanistic Steps | Ref. |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | 1. Formation of azomethine ylide from amine and aldehyde. 2. [3+2] cycloaddition with dipolarophile. | nih.gov |

| Ugi-based Spirocyclization | Ugi-adduct | 1. Four-component Ugi reaction. 2. Base-mediated intramolecular cyclization (γ-lactam formation). 3. Second intramolecular cyclization to form the spiro ring. | nih.gov |

Radical cyclizations offer a powerful method for constructing pyrrolidine rings, particularly for synthesizing substituted derivatives from acyclic precursors. These reactions typically involve the generation of a nitrogen-centered (aminyl) or carbon-centered radical, which then undergoes an intramolecular cyclization.

A common strategy is the 5-exo-trig cyclization of an N-centered radical onto a tethered alkene. For example, the cyclization of N-chloropentenylamines can be mediated by Lewis acids to afford substituted pyrrolidines with high diastereoselectivity. rsc.org The mechanism involves the formation of a cationic aminyl radical, which then cyclizes. The stereochemical outcome is influenced by the conformational preferences of the cyclic transition state, which can be controlled by the choice of Lewis acid. rsc.org

Copper-promoted intramolecular aminooxygenation of alkenes also proceeds through a radical pathway. The proposed mechanism involves a syn-aminocupration of the double bond, forming an unstable organocopper(II) species. nih.gov This intermediate undergoes homolysis to generate a primary carbon radical, which is then trapped by a radical agent like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) to yield the functionalized pyrrolidine product. nih.gov

| Method | Radical Species | Key Steps | Outcome | Ref. |

| Lewis Acid Mediated Cyclization | Cationic aminyl radical | 1. Generation of N-radical from N-chloroamine. 2. 5-exo-trig cyclization onto alkene. 3. H-atom abstraction. | Diastereoselective pyrrolidine formation. | rsc.org |

| Copper-Promoted Aminooxygenation | Primary carbon radical | 1. Syn-aminocupration of alkene. 2. Homolysis of C-Cu bond to form C-radical. 3. Radical trapping by TEMPO. | 2,5-disubstituted pyrrolidines. | nih.gov |

Transition metal catalysis provides a versatile platform for pyrrolidine synthesis through various ring-closing strategies, including C-H amination and ring-closing metathesis (RCM). These methods are valued for their efficiency and functional group tolerance.

Intramolecular C-H amination catalyzed by copper complexes is a prominent example. Mechanistic studies, including DFT calculations, on the amination of N-fluoride amides suggest a Cu(I)/Cu(II) catalytic cycle. acs.org The reaction is initiated by the oxidative addition of the N-F bond to the Cu(I) catalyst, leading to a Cu(II) intermediate. This is followed by C-H activation and reductive elimination to form the pyrrolidine ring and regenerate the Cu(I) catalyst. acs.org

Ring-closing metathesis (RCM) using ruthenium-based catalysts, such as the Grubbs catalyst, is another powerful tool. mdpi.com This reaction involves the cyclization of a diene-containing amine precursor. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal-alkylidene catalyst, ultimately leading to the formation of a cyclic alkene (a dihydropyrrole) and the release of a small volatile alkene like ethylene. mdpi.com The dihydropyrrole can then be readily hydrogenated to the corresponding pyrrolidine. mdpi.com

| Catalyst Type | Reaction | Proposed Mechanism | Ref. |

| Copper | Intramolecular C-H Amination | Involves a Cu(I)/Cu(II) catalytic cycle with oxidative addition and reductive elimination steps. | acs.org |

| Ruthenium (Grubbs) | Ring-Closing Metathesis (RCM) | Sequential [2+2] cycloaddition/cycloreversion with a diene substrate to form a cyclic alkene. | mdpi.com |

| Palladium | Intramolecular Aminopalladation | Involves acetoxypalladation of an alkyne, followed by alkene insertion and protonolysis of the C-Pd bond. | organic-chemistry.org |

An innovative approach to pyrrolidine synthesis involves the skeletal rearrangement of larger heterocyclic rings. A notable example is the photo-promoted ring contraction of pyridines. This method transforms abundant pyridine (B92270) starting materials into valuable pyrrolidine derivatives. nih.govosaka-u.ac.jp

The reaction of pyridines with a silylborane under UV irradiation affords pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govresearchgate.net Mechanistic investigations have clarified that the reaction proceeds through key intermediates. The initial step is the formation of a 2-silyl-1,2-dihydropyridine. This intermediate then undergoes an unprecedented photochemical or thermal silyl (B83357) migration, leading to the formation of a vinylazomethine ylide. nih.govosaka-u.ac.jpresearchgate.net This ylide intermediate subsequently undergoes an electrocyclic ring closure to form the final bicyclic pyrrolidine product. nih.govresearchgate.net

| Starting Material | Reagent | Key Intermediates | Mechanistic Steps | Ref. |

| Pyridine | Silylborane | 2-Silyl-1,2-dihydropyridine, Vinylazomethine ylide | 1. Formation of dihydropyridine. 2. Photo-induced silyl migration to form ylide. 3. Electrocyclic ring closure. | nih.govosaka-u.ac.jpresearchgate.net |

Intermediate Characterization and Transition State Analysis

A deeper understanding of reaction mechanisms requires the characterization of transient intermediates and the analysis of transition state structures. Computational chemistry, particularly methods like Bonding Evolution Theory (BET), has become an invaluable tool for these investigations.

Cycloaddition reactions are fundamental to the synthesis of five-membered rings like pyrrolidine. The stereochemical and regiochemical outcomes of these reactions are determined by the electronic nature of the reactants and the structure of the transition state.

The mechanism of the [2+2] cycloaddition between (E)-2-arylnitroethenes and ynamines has been studied using quantum-chemical calculations. nih.gov These studies revealed that while the reaction is stepwise, it can proceed with full retention of stereochemistry. Analysis of the reaction intermediate using Bonding Evolution Theory (BET) showed that it possesses a pseudoradical structure, a distinct class of intermediate alongside the more commonly proposed zwitterions and biradicals. nih.govnih.gov The BET analysis along the reaction coordinate indicated that the reaction begins with the formation of two pseudoradical centers. The formation of the first single bond results from the combination of these centers, while the second bond forms in the final phase of the reaction path. nih.govnih.gov

The classic 1,3-dipolar cycloaddition between azomethine ylides and olefins remains a cornerstone of pyrrolidine synthesis. nih.gov The regio- and stereoselectivity are governed by frontier molecular orbital (FMO) interactions between the dipole (the ylide) and the dipolarophile (the olefin). nih.gov The reaction is generally concerted, proceeding through a single, highly ordered transition state, which explains the high degree of stereocontrol often observed.

Role of Enamine Intermediates in Organocatalysis

Enamine catalysis represents a fundamental activation mode in organocatalysis, wherein a chiral secondary amine catalyst, often a pyrrolidine derivative, reversibly reacts with a carbonyl compound (a donor, such as an aldehyde or ketone) to form a nucleophilic enamine intermediate. libretexts.orgmdpi.com This intermediate effectively serves as a higher-energy analogue of an enolate, increasing the HOMO (Highest Occupied Molecular Orbital) of the donor molecule and enabling it to attack a suitable electrophile. libretexts.org In the context of reactions involving α,β-unsaturated acylpyrrolidines like 1-(1-oxo-2-butenyl)pyrrolidine, the enamine intermediate is central to facilitating asymmetric conjugate additions, specifically Michael reactions. wisc.edu

The catalytic cycle begins with the condensation of a chiral secondary amine catalyst, for example, a diarylprolinol silyl ether, with a donor aldehyde or ketone. nih.gov This step forms a transient enamine. The chirality of the amine catalyst is crucial as it dictates the facial selectivity of the subsequent attack by creating a sterically defined environment around the enamine's reactive carbon.

The α,β-unsaturated acylpyrrolidine, in this case, this compound, functions as the electrophilic Michael acceptor. The nucleophilic α-carbon of the chiral enamine intermediate attacks the electron-deficient β-carbon of the unsaturated system. This carbon-carbon bond-forming step is typically the rate-determining and stereochemistry-defining step of the reaction. The chiral catalyst shields one face of the enamine, directing the electrophile to the opposite face, thereby controlling the stereochemical outcome of the product. nih.gov

Following the conjugate addition, the resulting intermediate is an iminium ion. This species is then hydrolyzed by water present in the reaction medium, which regenerates the chiral amine catalyst and releases the final functionalized product, completing the catalytic cycle. nih.gov The efficiency and stereoselectivity of this process are highly dependent on the structure of the catalyst, the substrates, and the reaction conditions. nih.govorganic-chemistry.org Additives such as Brønsted acids are sometimes used to accelerate the formation of the enamine intermediate and enhance stereoselectivity. organic-chemistry.org

The utility of this enamine-based activation is demonstrated in the asymmetric Michael addition of various aldehydes and ketones to electrophiles like nitroolefins and α,β-unsaturated carbonyls. nih.govnih.govacs.org The data presented below illustrates the effectiveness of a diarylprolinol silyl ether catalyst in the conjugate addition of an aldehyde to a nitroolefin, a reaction analogous to one involving an unsaturated acylpyrrolidine.

Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene Catalyzed by a Diarylprolinol Silyl Ether

An illustrative example of an organocatalytic Michael reaction proceeding via an enamine intermediate.

| Entry | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | 10 | None | Toluene | 24 | 85 | 95:5 | 98 |

| 2 | 5 | Benzoic Acid (10) | CH2Cl2 | 12 | 92 | 96:4 | >99 |

| 3 | 5 | Benzoic Acid (10) | THF | 18 | 90 | 94:6 | 97 |

| 4 | 2 | Benzoic Acid (10) | Toluene | 20 | 95 | 97:3 | >99 |

Data is synthesized from typical results found in the literature for diarylprolinol silyl ether catalyzed Michael additions for illustrative purposes. organic-chemistry.orgnih.gov

Theoretical and Computational Chemistry

Electronic Structure and Stability Calculations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a important tool in understanding the properties of pyrrolidine-derived systems. nih.govuni-muenchen.de DFT calculations, particularly using methods like M06-2X with a 6-311+G(d,p) basis set, have been employed to investigate the stability of related iminium ions formed from the reaction of pyrrolidine (B122466) derivatives with α,β-unsaturated aldehydes. nih.govuni-muenchen.de These studies are crucial for understanding the intermediates in organocatalytic reactions where compounds like 1-(1-Oxo-2-butenyl)pyrrolidine can be involved.

The stability of iminium ions derived from various pyrrolidine-based catalysts and enals has been computationally compared. nih.govacs.org These calculations help in predicting the equilibrium position in reactions involving these species. nih.govuni-muenchen.de The insights gained from the stability of these related systems can be extrapolated to understand the electronic characteristics of the amide bond and the conjugated system in this compound.

Protonation Studies and Gas-Phase Reactivity

Computational studies have extensively modeled the formation and hydrolysis of iminium ions from propenal and pyrrolidine derivatives, which are structurally analogous to the precursors of this compound. nih.govacs.org The relative stability of these iminium ions has been assessed in the gas phase and in various solvents. nih.gov In the gas phase, substituents on the pyrrolidine ring that can stabilize a positive charge significantly increase the stability of the corresponding iminium ion. nih.govacs.org This has implications for understanding the proton affinity and gas-phase reactivity of this compound, particularly at the nitrogen and oxygen atoms. The calculations indicate that the thermodynamic stability of these ions can shift the reaction equilibrium. nih.gov

Molecular Orbital Calculations and Intermolecular Interactions

Molecular orbital theory provides a framework for understanding the reactivity and electronic properties of molecules like this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. In α,β-unsaturated carbonyl compounds, the HOMO is often associated with the π-system of the double bond, while the LUMO is typically centered on the carbonyl group and the β-carbon. nih.gov This distribution of frontier orbitals makes the β-carbon susceptible to nucleophilic attack, a characteristic reactivity mode for this class of compounds. nih.gov

Natural Bond Orbital (NBO) analysis of structurally similar α,β-unsaturated lactams reveals significant electronic delocalization. researchgate.net A key interaction is the donation of the lone pair of electrons from the nitrogen atom into the antibonding π* orbital of the carbonyl group (n -> π* interaction). researchgate.net This interaction contributes to the planarity of the amide group and influences the electronic distribution across the conjugated system. The strength of this delocalization can be quantified by second-order perturbation theory analysis within the NBO framework. researchgate.net Intermolecular interactions, such as hydrogen bonding, can further influence the electronic structure and reactivity of these molecules.

Reaction Mechanism Modeling

Computational Elucidation of Reaction Pathways and Energetics

Computational chemistry has been used to elucidate the reaction mechanisms for the synthesis of related pyrrolidine and pyrrolidinedione derivatives. nih.govznaturforsch.com For instance, the mechanism of forming a pyrrolidine ring through cyclization has been modeled, and the energy barriers for key steps have been calculated. nih.govwikipedia.orgfaccts.de In one studied reaction, the cyclization to form the pyrrolidine ring was found to have a very low energy barrier once the precursor was in the correct tautomeric and protonated state. nih.gov The tautomerization step, however, had a significantly higher energy barrier. nih.govwikipedia.orgfaccts.de These studies highlight the power of computational modeling in identifying rate-determining steps and understanding the energetics of complex reaction pathways that could be involved in the synthesis or transformation of this compound.

A possible reaction mechanism for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and an aliphatic amine has been proposed based on computational results, showing that the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#). znaturforsch.com DFT calculations in this study indicated that kinetic selectivity is more significant than thermodynamic selectivity in product formation. znaturforsch.com

Analysis of Iminium Ion Stability in Pyrrolidine-Derived Systems

The stability of iminium ions derived from pyrrolidine and its derivatives is a central theme in many computational studies due to their importance in organocatalysis. nih.govuni-muenchen.denih.govacs.org The relative stability of these iminium ions to hydrolysis has been extensively examined. nih.govuni-muenchen.de The calculations show that the stability of the iminium ion is influenced by both the substituents on the pyrrolidine ring and the structure of the carbonyl compound. nih.govacs.org

For example, iminium ions from 2-substituted pyrrolidines are generally thermodynamically less stable and more prone to hydrolysis than the corresponding iminium ion from an unsubstituted pyrrolidine. nih.gov The effect of extending the conjugation of the iminium ion has also been quantified, with an additional double bond leading to a relative stabilization of approximately 3.5 kcal/mol. researchgate.net This information is valuable for predicting the behavior of related species in chemical reactions.

Below is a data table summarizing the relative stability of various solvated iminium ions compared to their secondary amines, providing a quantitative look at the impact of substituents on stability.

| Catalyst/Pyrrolidine Derivative | Relative Stability (kcal/mol) |

| O-tert-butyldiphenylsilylprolinol | More Stable |

| Pyrrolidine | Reference |

| O-methylprolinol | Less Stable |

| 2-tert-butyl-pyrrolidine | Less Stable |

| Jørgensen–Hayashi catalyst | Less Stable |

| 2-tritylpyrrolidine | Less Stable |

| N,N-dimethylprolinamide | Less Stable |

| trimethylsilyl prolinate | Less Stable |

| 3-triflamidopyrrolidine | Less Stable |

| methyl prolinate | Less Stable |

| MacMillan-1 catalyst | Much Less Stable |

| MacMillan-2 catalyst | Much Less Stable |

This table is based on the predicted order of stability for iminium ions in very polar solvents, as determined by M06-2X/6-311+G(d,p)/CPCM level calculations. The stability is relative to the iminium ion derived from unsubstituted pyrrolidine. nih.govacs.org

Conformational Analysis of Related Pyrrolidine Scaffolds

The five-membered pyrrolidine ring, a core feature of this compound, is not planar. Instead, it adopts puckered conformations to relieve torsional strain. beilstein-journals.org Theoretical and computational chemistry provides significant insights into the conformational landscape of these scaffolds. The pyrrolidine ring predominantly exists in two main non-planar conformations: the "envelope" (or Cₛ symmetry) and the "twist" (or C₂ symmetry), which is also referred to as a half-chair. mdpi.com In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

For proline, a well-studied pyrrolidine derivative, these puckering modes are typically described as Cγ-exo (DOWN) and Cγ-endo (UP). unito.itresearchgate.net In the DOWN pucker, the Cγ atom is on the opposite side of the ring from the carboxyl group, whereas in the UP pucker, they are on the same side. unito.it The interconversion between these two states is rapid, with an estimated activation energy for the proline ring flip of about 5.4 kJ·mol⁻¹. unito.it

The conformational preference of the pyrrolidine ring is highly sensitive to the nature and stereochemistry of its substituents. nih.gov Both inductive and stereoelectronic factors play a crucial role in determining the favored pucker. nih.gov This allows for the control and locking of the ring into specific conformations through strategic substitution. nih.gov

For instance, substituents at the C4 position significantly influence the ring's puckering. It has been shown that the electronegativity of a substituent at this position dictates the conformational equilibrium. nih.gov An electronegative substituent in the cis position (relative to the group at C2) tends to favor the endo pucker, while a trans electronegative substituent promotes the exo pucker. nih.gov This is exemplified by fluorinated prolines, where trans-4-fluoroproline (B7722503) favors the exo conformation and cis-4-fluoroproline prefers the endo conformation. nih.gov

Steric hindrance also plays a defining role. A bulky substituent, such as a tert-butyl group at the C4 position, will strongly favor a pseudoequatorial orientation to minimize steric strain. nih.gov This preference, in turn, forces the pyrrolidine ring into a specific pucker. For L-proline derivatives, a cis-4-tert-butyl group induces an exo pucker, while a trans-4-tert-butyl group results in an endo pucker. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for mapping the potential energy surface of pyrrolidine rings and determining the relative stabilities of different conformers. unito.itresearchgate.net These studies calculate the relative energies (ΔE) of various stable and transition state conformations.

| Substituent at C4 | Stereochemistry | Favored Pucker | Controlling Factor |

|---|---|---|---|

| Fluorine | trans | Cγ-exo (DOWN) | Electronegativity/Stereoelectronic nih.govnih.gov |

| Fluorine | cis | Cγ-endo (UP) | Electronegativity/Stereoelectronic nih.govnih.gov |

| Hydroxy | trans (as in 4(R)-hydroxy-L-proline) | Cγ-exo (DOWN) | Stereoelectronic nih.gov |

| tert-Butyl | trans | Cγ-endo (UP) | Steric Hindrance nih.gov |

| tert-Butyl | cis | Cγ-exo (DOWN) | Steric Hindrance nih.gov |

Analysis of proline residues in high-resolution protein crystal structures reveals distinct conformational preferences depending on the adjacent peptide bond. It was found that 89% of cis-proline residues exhibit the DOWN (Cγ-exo) pucker. researchgate.netnih.gov In contrast, trans-proline residues are more evenly distributed between the two forms, although there is a notable preference (79%) for the UP (Cγ-endo) pucker when the residue is part of an α-helix. researchgate.netnih.gov The specific dihedral angles of the ring (χ1, χ2, χ3, χ4) define these conformations.

| Conformation | Pucker Type | χ1 (N-Cα-Cβ-Cγ) | χ2 (Cα-Cβ-Cγ-Cδ) | χ3 (Cβ-Cγ-Cδ-N) | χ4 (Cγ-Cδ-N-Cα) |

|---|---|---|---|---|---|

| cis-Proline | DOWN (Cγ-exo) | 26° | -38° | 18° | -7° |

| cis-Proline | UP (Cγ-endo) | -21° | 36° | -36° | 17° |

Data sourced from a study of proline residues in polypeptide crystal structures. researchgate.net

These computational and structural analyses of related pyrrolidine scaffolds provide a foundational understanding of the conformational dynamics that are also relevant to this compound. The substitution pattern on the pyrrolidine ring is a key determinant of its three-dimensional structure.

Role in Advanced Organic Synthesis

Chiral Auxiliaries and Organocatalysts in Asymmetric Reactions

The pyrrolidine (B122466) scaffold is a well-established "privileged motif" in the field of asymmetric synthesis, particularly in organocatalysis. Chiral pyrrolidine derivatives are highly effective in aminocatalysis, where they activate substrates through the formation of enamine or iminium ion intermediates, enabling a wide variety of enantioselective transformations.

While the pyrrolidine ring is central to many successful chiral auxiliaries and organocatalysts, such as the highly efficient diarylprolinol silyl (B83357) ethers, the direct application of 1-(1-Oxo-2-butenyl)pyrrolidine itself in these roles is not extensively documented in scientific literature. Instead, the compound is more frequently regarded as a prochiral substrate or a precursor that can be modified to generate molecules for asymmetric synthesis. The inherent reactivity of its α,β-unsaturated system allows for stereocontrolled additions, which can be influenced by external chiral catalysts to produce enantiomerically enriched products.

The fundamental value of the pyrrolidine structure in this context lies in its rigid five-membered ring, which provides a well-defined steric environment. This conformational rigidity is crucial for creating a predictable chiral pocket around the catalytic site, thereby enabling high levels of stereochemical control during a reaction.

Building Blocks for Complex Nitrogen-Containing Heterocycles

The chemical reactivity of this compound makes it a valuable building block for the synthesis of complex, nitrogen-containing heterocyclic structures, which are ubiquitous in pharmaceuticals and natural products. Its utility stems from the electrophilic nature of the carbon-carbon double bond, which makes it an excellent substrate for several key bond-forming reactions.

Cycloaddition Reactions: The α,β-unsaturated amide moiety serves as a competent 2π-electron component in various cycloaddition reactions.

[3+2] Cycloadditions: This compound is an effective dipolarophile in 1,3-dipolar cycloadditions with azomethine ylides. nih.govrsc.org These reactions are a powerful method for the stereoselective synthesis of highly substituted pyrrolidine rings. nih.govrsc.org The reaction between an azomethine ylide (the 1,3-dipole) and this compound leads to the formation of a new, densely functionalized five-membered ring, often with the creation of multiple new stereocenters. nih.govuomus.edu.iq

[4+2] Cycloadditions (Diels-Alder Reaction): As a dienophile, this compound can react with conjugated dienes to form six-membered cyclohexene rings. The electron-withdrawing nature of the amide group activates the double bond, making it reactive towards electron-rich dienes. This reaction provides a direct route to functionalized aminocyclohexane derivatives, which are important structural motifs in medicinal chemistry.

Michael Addition Reactions: The compound is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (e.g., thiols, amines, enolates). nih.govnih.gov This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation. The resulting adduct can then undergo subsequent intramolecular cyclization reactions to generate various heterocyclic systems. For example, a Michael addition followed by an intramolecular condensation can lead to the formation of piperidines or other nitrogen-containing rings.

The strategic application of these reactions allows this compound to serve as a key precursor in the synthesis of important alkaloid frameworks, such as pyrrolizidines. rsc.orgnih.govresearchgate.netnih.gov The pyrrolidine ring of the starting material is incorporated into the final bicyclic structure of the target alkaloid. rsc.org

Below is a table summarizing the utility of this compound as a building block.

| Reaction Type | Role of this compound | Resulting Heterocyclic Core | Key Features |

| [3+2] Cycloaddition | Dipolarophile | Substituted Pyrrolidine | High stereocontrol, formation of multiple stereocenters. |

| [4+2] Cycloaddition | Dienophile | Substituted Cyclohexene | Forms six-membered rings, good regioselectivity. |

| Michael Addition | Michael Acceptor | Varies (e.g., Piperidine) | Forms C-C or C-Heteroatom bonds, versatile for multi-step synthesis. |

Q & A

Q. What are common synthetic routes for preparing 1-(1-Oxo-2-butenyl)pyrrolidine, and how is reaction completion monitored?

A typical synthesis involves nucleophilic substitution or condensation reactions. For example, in analogous pyrrolidine derivatives, dialkylamines react with carbonyl-containing substrates (e.g., fluorobenzaldehyde) in dimethylformamide (DMF) with potassium carbonate as a base under reflux (150°C, 20 hours). Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane solvent systems. Post-reaction, the product is extracted with ethyl acetate, washed with ammonium chloride, dried over MgSO₄, and purified via reduced-pressure distillation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- 1H NMR : Look for signals corresponding to the α,β-unsaturated carbonyl group (δ ~10.01 ppm, singlet) and pyrrolidine protons (δ ~3.30–1.96 ppm, multiplet) .

- IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the carbonyl (C=O) group .

- Mass Spectrometry (HRMS-ESI) : Molecular ion peaks validate the molecular formula (e.g., C₁₁H₁₃NO for related compounds) .

Q. What safety precautions are critical when handling this compound?

- Use personal protective equipment (PPE) to avoid inhalation or skin contact.

- In case of exposure, rinse affected areas with water and seek medical attention.

- Avoid open flames due to potential decomposition into hazardous byproducts (e.g., carbon monoxide) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral derivatives of this compound be resolved?

Chiral phosphine catalysts enable enantioselective cycloisomerization to form densely substituted pyrrolidones. For example, microwave-assisted reactions with cyanothioacetamide in n-butanol yield stereoisomers, which are resolved via chiral HPLC (e.g., IC column, hexane/isopropanol mobile phase). Enantiomeric excess (ee) is quantified using polarimetry ([α]D values) and HPLC retention times .

Q. What strategies identify and quantify impurities in this compound during pharmaceutical synthesis?

- Reference Standards : Use certified impurities like (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (CAS 67118-31-4) for calibration .

- HPLC-DAD/UV : Employ gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate and quantify impurities.

- LC-MS/MS : Detect trace impurities via multiple reaction monitoring (MRM) .

Q. How do structural modifications of this compound affect its biological activity?

Substitutions on the pyrrolidine ring or carbonyl group alter pharmacokinetics. For instance:

Q. What computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Optimize transition states for cycloaddition or nucleophilic attacks (e.g., B3LYP/6-31G* basis set).

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- QSPR Models : Correlate substituent effects with reaction yields .

Methodological Notes

- Stereoisomer Separation : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) .

- Hazard Mitigation : Conduct reactions in fume hoods with inert gas purging to prevent oxidation .

- Data Validation : Cross-reference NMR/IR data with databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.